2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride
Overview
Description
2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3NO and its molecular weight is 269.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a trifluoromethyl group attached to a phenyl ring, which is a common structural motif in many bioactive molecules. This suggests that it might interact with a variety of biological targets, but without specific studies, it’s hard to say which ones .
Mode of action
The compound has an amino group and a hydroxyl group, which can participate in various chemical reactions such as nucleophilic substitution and oxidation . These reactions could potentially alter the function of its biological targets.
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Compounds with similar structures have been shown to affect a variety of pathways, including those involved in cell differentiation and proliferation .
Result of action
The ultimate effects of this compound at the molecular and cellular level would depend on its specific targets and mode of action. For example, if it targets enzymes involved in cell proliferation, it might have anti-cancer properties .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the acidity or basicity of the environment could affect the compound’s ionization state and therefore its reactivity .
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-2-9(15)10(16)7-3-5-8(6-4-7)11(12,13)14;/h3-6,9-10,16H,2,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVPXJAQBGEYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C(F)(F)F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-18-1 | |
Record name | Benzenemethanol, α-(1-aminopropyl)-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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